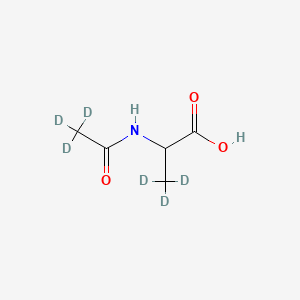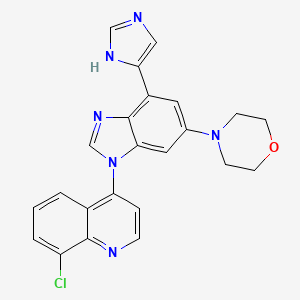
PI3K-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K-IN-10 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cellular processes such as growth, survival, and metabolism. This compound has garnered significant attention in cancer research due to its potential to inhibit tumor progression by targeting the PI3K signaling pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-10 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency and quality. This includes optimizing reaction conditions, purification processes, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PI3K-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
PI3K-IN-10 has a wide range of scientific research applications, including:
Mecanismo De Acción
PI3K-IN-10 exerts its effects by selectively inhibiting the PI3K enzyme, thereby blocking the downstream signaling pathways involved in cell growth and survival. The compound binds to the ATP-binding site of the PI3K enzyme, preventing its activation and subsequent phosphorylation of downstream targets such as AKT and mTOR. This inhibition disrupts cellular processes essential for tumor growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Alpelisib: A PI3K alpha-specific inhibitor used in the treatment of breast cancer.
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of hematologic malignancies.
Taselisib: A PI3K beta-sparing inhibitor with dual mechanisms of action.
Uniqueness of PI3K-IN-10
This compound is unique due to its high selectivity and potency against the PI3K enzyme, making it a valuable tool in both research and therapeutic applications. Its ability to effectively inhibit the PI3K pathway with minimal off-target effects sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C23H19ClN6O |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
4-[3-(8-chloroquinolin-4-yl)-7-(1H-imidazol-5-yl)benzimidazol-5-yl]morpholine |
InChI |
InChI=1S/C23H19ClN6O/c24-18-3-1-2-16-20(4-5-26-22(16)18)30-14-28-23-17(19-12-25-13-27-19)10-15(11-21(23)30)29-6-8-31-9-7-29/h1-5,10-14H,6-9H2,(H,25,27) |
Clave InChI |
VBMKNYDAJNYWOJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=C3C(=C2)N(C=N3)C4=C5C=CC=C(C5=NC=C4)Cl)C6=CN=CN6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
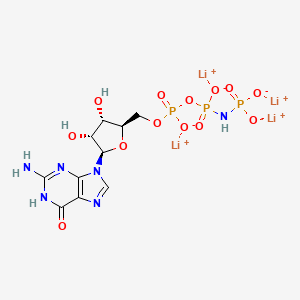
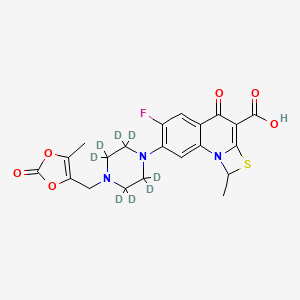
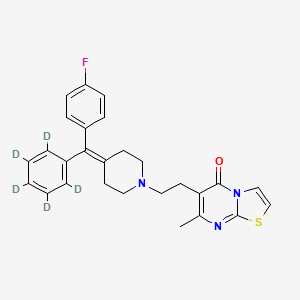
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
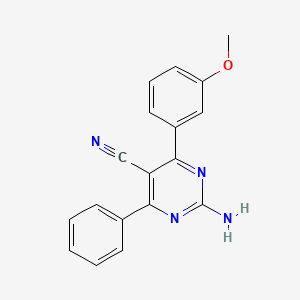
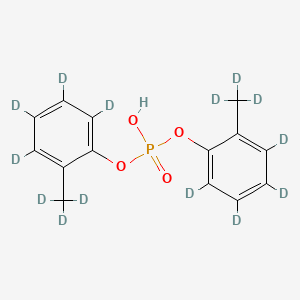
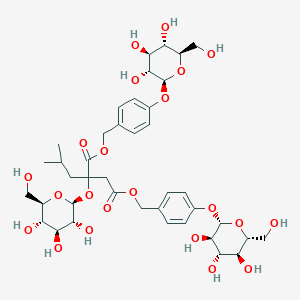
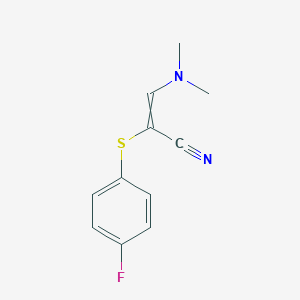

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
